Cas no 426227-43-2 (3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide)

3-(4-Chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide is a synthetic organic compound featuring a sulfanyl linker between a chlorophenyl group and a propanamide moiety substituted with a fluorophenyl ring. This structure imparts unique physicochemical properties, making it valuable for research applications in medicinal chemistry and drug development. The presence of both chloro and fluoro substituents enhances its potential as a bioactive scaffold, particularly in targeting specific enzyme or receptor interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further support its utility as an intermediate in the development of novel pharmacophores or agrochemical agents.
3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide structure
426227-43-2 structure
Product Name:3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide
CAS No:426227-43-2
MF:C15H13ClFNOS
MW:309.78622508049
CID:6336107
PubChem ID:882459
Update Time:2025-10-12

3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide
    • AB00107911-01
    • AKOS001041817
    • 3-((4-chlorophenyl)thio)-N-(4-fluorophenyl)propanamide
    • Z27806280
    • SR-01000913582-1
    • F2537-1018
    • 426227-43-2
    • SR-01000913582
    • 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
    • Inchi: 1S/C15H13ClFNOS/c16-11-1-7-14(8-2-11)20-10-9-15(19)18-13-5-3-12(17)4-6-13/h1-8H,9-10H2,(H,18,19)
    • InChI Key: QIKUVYFVUMWBHI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCCC(NC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 309.0390411g/mol
  • Monoisotopic Mass: 309.0390411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 54.4Ų

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Additional information on 3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide

3-(4-Chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide: A Comprehensive Overview

The compound 3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide, identified by the CAS number 426227-43-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a sulfanyl (thioether) group, an amide group, and substituted aromatic rings. The presence of chlorine and fluorine substituents further enhances its chemical reactivity and biological activity, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of sulfanyl-containing compounds in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The sulfanyl group in this compound plays a crucial role in stabilizing the molecule's structure and enhancing its bioavailability. Researchers have also explored the influence of fluorine substitution on the compound's pharmacokinetic properties, revealing improved solubility and reduced toxicity compared to non-fluorinated analogs.

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide involves a multi-step process that combines nucleophilic substitution, amide bond formation, and aromatic substitution reactions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the reaction conditions, ensuring high yields and purity. These methods not only improve the efficiency of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of biological activity, this compound has shown promising results in vitro assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Additionally, research into its anti-inflammatory properties has revealed potent activity against cyclooxygenase (COX) enzymes, suggesting its potential as a novel analgesic agent.

The structural versatility of 3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying the substituents on the aromatic rings or altering the length of the carbon chain, researchers can fine-tune the compound's pharmacological properties to target specific diseases or conditions. This approach has been instrumental in identifying lead compounds for further preclinical testing.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent investigations have focused on photodegradation and microbial biodegradation mechanisms, providing insights into its persistence in different environmental compartments. These findings are critical for developing strategies to mitigate any potential risks associated with its use.

In conclusion, 3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide represents a compelling example of how advanced synthetic techniques and cutting-edge research can lead to innovative chemical entities with diverse applications. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of scientific exploration in chemistry and pharmacology.

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